Cas no 942949-00-0 (5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine)

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine is a structurally complex heterocyclic compound featuring a pyridine core substituted with bromo and nitro groups, as well as a piperazine moiety linked to a pyridin-4-ylethyl group. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors or receptor modulators. The presence of multiple functional groups allows for further derivatization, enhancing its utility in structure-activity relationship studies. Its well-defined synthetic pathway and high purity make it suitable for research applications requiring precise molecular interactions.
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine structure
942949-00-0 structure
Product name:5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
CAS No:942949-00-0
MF:C16H19N6O2Br
Molecular Weight:407.26506
CID:1094053
PubChem ID:46868349

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
    • 5-bromo-3-nitro-4-[4-(1-pyridin-4-ylethyl)piperazin-1-yl]pyridin-2-amine
    • 5-BROMO-3-NITRO-4-{4-[1-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}PYRIDIN-2-AMINE
    • 942949-00-0
    • SCHEMBL208549
    • YRSVSDNDBYUNPP-UHFFFAOYSA-N
    • インチ: InChI=1S/C16H19BrN6O2/c1-11(12-2-4-19-5-3-12)21-6-8-22(9-7-21)14-13(17)10-20-16(18)15(14)23(24)25/h2-5,10-11H,6-9H2,1H3,(H2,18,20)
    • InChIKey: YRSVSDNDBYUNPP-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=NC=C1)N2CCN(CC2)C3=C(C(=N)NC=C3Br)[N+](=O)[O-]

計算された属性

  • 精确分子量: 406.07529g/mol
  • 同位素质量: 406.07529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • XLogP3: 2.3

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD11007461-1g
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
942949-00-0 95+%
1g
$880 2024-07-19
Alichem
A029183711-1g
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
942949-00-0 95%
1g
$998.00 2023-08-31
Chemenu
CM169339-1g
5-bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
942949-00-0 95%
1g
$728 2024-07-19
Chemenu
CM169339-1g
5-bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
942949-00-0 95%
1g
$830 2021-08-05

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine 関連文献

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amineに関する追加情報

Comprehensive Overview of 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine (CAS No. 942949-00-0)

The compound 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine (CAS No. 942949-00-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a pyridine core, a piperazine moiety, and a nitro group, this compound is often explored for its potential applications in targeting specific biological pathways. Researchers are particularly interested in its role as a kinase inhibitor or receptor modulator, given its structural resemblance to other pharmacologically active molecules.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology, neurology, and infectious diseases. 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine fits into this trend as a promising candidate for further investigation. Its bromine and nitro substituents contribute to its electrophilic properties, making it a potential intermediate for the synthesis of more complex drug candidates. The compound's CAS No. 942949-00-0 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary research.

One of the key areas of interest surrounding this compound is its potential application in cancer research. Given the growing emphasis on personalized medicine, molecules like 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine are being studied for their ability to selectively inhibit aberrant signaling pathways. The pyridine and piperazine components are known to enhance binding affinity to certain protein targets, which could explain the compound's appeal in drug design projects. Additionally, its nitro group may play a role in redox modulation, a hot topic in anticancer drug development.

From a synthetic chemistry perspective, CAS No. 942949-00-0 represents a valuable building block for the construction of diverse heterocyclic frameworks. The presence of both electron-withdrawing and electron-donating groups within the same molecule offers versatility in chemical transformations. This has led to increased interest in its use for high-throughput screening and combinatorial chemistry, where rapid access to structurally diverse compounds is essential. Researchers are also exploring its potential in fluorescence labeling and probe design, given its aromatic system.

Another trending topic linked to this compound is its relevance in neuropharmacology. The piperazine moiety is a common feature in many CNS-active drugs, and modifications to its structure can significantly alter pharmacokinetic properties. As such, 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine is being evaluated for its blood-brain barrier permeability and interaction with neurotransmitter receptors. This aligns with the broader search trends focusing on neurodegenerative disease treatments and psychoactive compounds.

In the context of green chemistry, there is growing scrutiny on the environmental impact of chemical synthesis. The compound's nitro group raises questions about sustainable reduction methods, a topic frequently searched in relation to catalytic hydrogenation and biocatalysis. Researchers are investigating alternative synthetic routes to minimize waste and improve atom economy, which could enhance the compound's appeal for large-scale production. This aligns with the increasing demand for eco-friendly pharmaceutical intermediates.

Finally, the compound's physicochemical properties, such as solubility, stability, and logP, are critical factors in its potential applications. These parameters are often searched in conjunction with ADMET profiling and drug-likeness assessments. As computational methods like molecular docking and QSAR modeling become more advanced, the ability to predict the behavior of 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine in biological systems has improved, further driving its research utility.

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